molecular formula C17H12BrFN2 B14297350 3-Cyano-1-[(4-fluorophenyl)methyl]quinolin-1-ium bromide CAS No. 111977-06-1

3-Cyano-1-[(4-fluorophenyl)methyl]quinolin-1-ium bromide

Cat. No.: B14297350
CAS No.: 111977-06-1
M. Wt: 343.2 g/mol
InChI Key: MEFZGQYWSCOAFC-UHFFFAOYSA-M
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Description

3-Cyano-1-[(4-fluorophenyl)methyl]quinolin-1-ium bromide is a chemical compound with the molecular formula C17H12FN2.Br It is characterized by the presence of a quinoline ring system substituted with a cyano group and a 4-fluorophenylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyano-1-[(4-fluorophenyl)methyl]quinolin-1-ium bromide typically involves the reaction of quinoline derivatives with appropriate substituents. One common method involves the nucleophilic substitution reaction of a quinoline derivative with a 4-fluorobenzyl bromide in the presence of a base. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

3-Cyano-1-[(4-fluorophenyl)methyl]quinolin-1-ium bromide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Cyano-1-[(4-fluorophenyl)methyl]quinolin-1-ium bromide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Cyano-1-[(4-fluorophenyl)methyl]quinolin-1-ium bromide involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to modulation of their activity. The cyano and fluorophenyl groups play a crucial role in its binding affinity and specificity. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Cyano-1-[(4-fluorophenyl)methyl]quinolin-1-ium bromide is unique due to the combination of the cyano and 4-fluorophenylmethyl groups on the quinoline ring. This unique structure imparts specific chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications .

Properties

CAS No.

111977-06-1

Molecular Formula

C17H12BrFN2

Molecular Weight

343.2 g/mol

IUPAC Name

1-[(4-fluorophenyl)methyl]quinolin-1-ium-3-carbonitrile;bromide

InChI

InChI=1S/C17H12FN2.BrH/c18-16-7-5-13(6-8-16)11-20-12-14(10-19)9-15-3-1-2-4-17(15)20;/h1-9,12H,11H2;1H/q+1;/p-1

InChI Key

MEFZGQYWSCOAFC-UHFFFAOYSA-M

Canonical SMILES

C1=CC=C2C(=C1)C=C(C=[N+]2CC3=CC=C(C=C3)F)C#N.[Br-]

Origin of Product

United States

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